2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

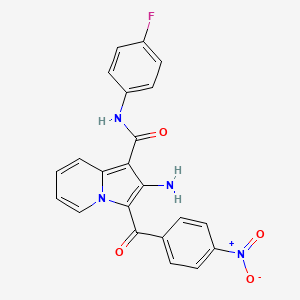

The compound 2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide features an indolizine core substituted at three critical positions:

- Position 1: An N-(4-fluorophenyl) carboxamide group.

- Position 2: An amino (-NH₂) group.

- Position 3: A 4-nitrobenzoyl moiety.

This structure combines electron-withdrawing (nitro, fluorophenyl) and electron-donating (amino) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVSZUAYKRMTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C16H14FN3O3

- Molecular Weight : 313.30 g/mol

The presence of fluorine and nitro groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymes : Many indolizine derivatives act as inhibitors for specific enzymes such as histone deacetylases (HDACs) and farnesyltransferase, which are crucial in cancer cell proliferation.

- Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Antitumor Activity

A significant area of research focuses on the antitumor properties of indolizine derivatives. For instance, studies have shown that related compounds can effectively inhibit tumor growth in various cancer cell lines.

Table 1: Antitumor Activity of Indolizine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | Apoptosis induction |

| Related Compound A | A549 | 8.99 | Farnesyltransferase inhibition |

| Related Compound B | MCF7 | 6.92 | Cell cycle arrest |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

-

Study on HDAC Inhibition :

A study highlighted the importance of fluorinated compounds in enhancing HDAC inhibition. The introduction of fluorine increased selectivity and potency against HDAC3, suggesting that similar modifications could enhance the activity of this compound . -

In Vivo Efficacy :

An investigation into the in vivo efficacy of a structurally similar compound demonstrated significant tumor growth inhibition in xenograft models, reinforcing the potential therapeutic application of indolizines in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

- Key Differences :

- Position 3 : 4-Fluorobenzoyl replaces 4-nitrobenzoyl.

- N-Substituent : 4-Methoxyphenyl instead of 4-fluorophenyl.

- Fluorine at position 3 (vs. nitro) reduces electron-withdrawing effects, which may alter reactivity or binding affinity .

- Molecular Formula : C₂₃H₁₈FN₃O₃

- Molecular Weight : 403.413

2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- Key Differences :

- Position 3 : 4-Methoxybenzoyl replaces 4-nitrobenzoyl.

- N-Substituent : 2-Chlorophenyl instead of 4-fluorophenyl.

- Impact: Chlorine (electron-withdrawing) at the ortho position introduces steric hindrance, possibly reducing conformational flexibility.

- Molecular Formula : C₂₃H₁₇ClN₄O₄

- Molecular Weight : 472.86

2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Key Differences :

- N-Substituent : 5-Chloro-2-methylphenyl replaces 4-fluorophenyl.

- Impact :

- Molecular Formula : C₂₃H₁₇ClN₄O₄

- Molecular Weight : 448.86

Positional Isomerism of Nitro and Halogen Groups

2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Key Differences :

- Position 3 : 3-Nitrobenzoyl (meta-nitro) replaces 4-nitrobenzoyl (para-nitro).

- N-Substituent : 4-Ethylphenyl instead of 4-fluorophenyl.

- The ethyl group increases hydrophobicity, favoring lipid bilayer interactions .

- Molecular Formula : C₂₄H₂₀N₄O₄

- Molecular Weight : 428.44

2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Data Table: Comparative Analysis of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.